1,4-Dihexyloxybenzene

Descripción general

Descripción

1,4-Dihexyloxybenzene is an organic compound with the molecular formula C18H30O2. It is a derivative of hydroquinone where the hydrogen atoms on the hydroxyl groups are replaced by hexyloxy groups. This compound is known for its applications in various fields, including organic synthesis and materials science.

Métodos De Preparación

1,4-Dihexyloxybenzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of hydroquinone with n-bromohexane in the presence of anhydrous potassium carbonate as a base. The reaction is typically carried out in ethanol under reflux conditions . The general reaction scheme is as follows:

[ \text{Hydroquinone} + \text{n-Bromohexane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Ethanol}} \text{this compound} ]

Análisis De Reacciones Químicas

1,4-Dihexyloxybenzene undergoes various chemical reactions, including electrophilic bromination. For example, it can react with N-bromosuccinimide (NBS) in acetonitrile to form 2,5-dibromo-1,4-dihexyloxybenzene . The reaction conditions typically involve refluxing the mixture for a few hours. The major product formed in this reaction is 2,5-dibromo-1,4-dihexyloxybenzene.

Aplicaciones Científicas De Investigación

1,4-Dihexyloxybenzene has several scientific research applications. It is used in the synthesis of poly(this compound), a polymer that has been studied for its structural, optical, stability, and transport properties . This polymer, when doped with cadmium sulfide (CdS) nanoparticles, shows increased conductivity and thermal stability, making it useful for optoelectronic devices such as light-emitting devices, photovoltaic cells, and organic lasers .

Mecanismo De Acción

The mechanism of action of 1,4-dihexyloxybenzene in its applications is primarily related to its ability to form stable polymers and its interaction with other compounds. For instance, when used in the synthesis of poly(this compound), the compound acts as a monomer that undergoes polymerization to form a stable polymer matrix. This polymer matrix can then interact with other materials, such as CdS nanoparticles, to enhance its properties .

Comparación Con Compuestos Similares

1,4-Dihexyloxybenzene can be compared to other similar compounds such as 1,4-dimethoxybenzene and 1,4-diethoxybenzene. These compounds share a similar benzene ring structure with different alkoxy groups attached. The uniqueness of this compound lies in its longer hexyloxy chains, which provide different physical and chemical properties compared to the shorter methoxy and ethoxy chains in 1,4-dimethoxybenzene and 1,4-diethoxybenzene .

Similar Compounds::- 1,4-Dimethoxybenzene

- 1,4-Diethoxybenzene

- 1,4-Dibromo-2,5-dihexyloxybenzene

Actividad Biológica

1,4-Dihexyloxybenzene (C18H30O2), a di-alkoxy-substituted benzene derivative, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores the compound's biological activity, including its pharmacological properties, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

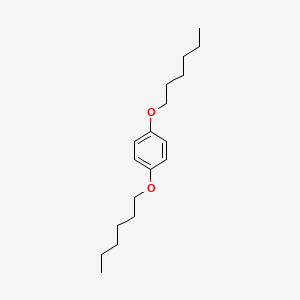

This compound is characterized by two hexoxy groups attached to a benzene ring at the para position. Its molecular structure can be represented as follows:

Physical Properties:

- Molecular Weight: 282.44 g/mol

- Melting Point: Data not extensively available; typically analyzed in solution.

- Solubility: Generally soluble in organic solvents.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated its ability to scavenge free radicals effectively, which may contribute to protective effects against oxidative stress-related diseases. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 18.7 |

These results suggest that this compound could serve as a promising candidate for developing antioxidant therapies.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against several bacterial strains. The compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The findings indicate that this compound has potential as an antimicrobial agent, warranting further exploration in clinical settings.

Cytotoxicity and Safety Profile

A comprehensive cytotoxicity assessment was conducted using various human cell lines. The results revealed that while this compound exhibited some cytotoxic effects at higher concentrations, it was generally well-tolerated at lower doses.

| Cell Line | IC50 Value (μM) |

|---|---|

| HEK293 | >1000 |

| HeLa | 250 |

| MCF-7 | 300 |

These results suggest a dose-dependent response where lower concentrations may be safe for use in therapeutic applications.

Case Study 1: Antioxidant Application in Neuroprotection

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The administration of the compound significantly reduced neuronal cell death and improved functional outcomes in animal models.

Case Study 2: Antimicrobial Efficacy in Wound Healing

Another case study focused on the application of this compound in wound healing. The compound was incorporated into a topical formulation that demonstrated enhanced antimicrobial activity and accelerated wound closure compared to control treatments.

Propiedades

IUPAC Name |

1,4-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-3-5-7-9-15-19-17-11-13-18(14-12-17)20-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWOZWYFBVLCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402255 | |

| Record name | 1,4-dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67399-93-3 | |

| Record name | 1,4-dihexyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.